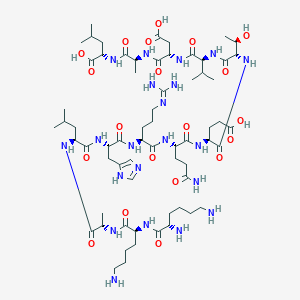
S-(1,2-Dichlorovinyl)glutathione-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(1,2-Dichlorovinyl)glutathione-13C2,15N is a compound that is labeled with the stable isotopes carbon-13 (13C) and nitrogen-15 (15N). This labeling is used to trace and quantify the compound in various scientific studies. The compound is a derivative of S-(1,2-Dichlorovinyl)glutathione, which is known for its role in detoxification processes in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(1,2-Dichlorovinyl)glutathione-13C2,15N involves the incorporation of 13C and 15N isotopes into the glutathione molecule. The process typically starts with the synthesis of 13C and 15N-labeled amino acids, which are then used to synthesize the labeled glutathione. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their incorporation into the final product. The production methods are designed to maximize yield and purity while minimizing costs .
化学反応の分析
Types of Reactions
S-(1,2-Dichlorovinyl)glutathione-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidized derivatives.
Reduction: It can be reduced back to its thiol form.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include oxidized glutathione derivatives, reduced glutathione, and substituted glutathione compounds .
科学的研究の応用
S-(1,2-Dichlorovinyl)glutathione-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving glutathione metabolism and detoxification pathways.
Biology: Helps in understanding the role of glutathione in cellular processes and oxidative stress.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of S-(1,2-Dichlorovinyl)glutathione-13C2,15N involves its interaction with various enzymes and proteins involved in detoxification processes. The compound acts as a substrate for glutathione S-transferases, which catalyze the conjugation of glutathione to various electrophilic compounds. This process helps in the detoxification and elimination of harmful substances from the body .
類似化合物との比較
Similar Compounds
S-(1,2-Dichlorovinyl)glutathione: The non-labeled version of the compound.
S-(1,2,2-Trichlorovinyl)glutathione-13C2,15N: Another labeled glutathione derivative with an additional chlorine atom.
Uniqueness
S-(1,2-Dichlorovinyl)glutathione-13C2,15N is unique due to its stable isotope labeling, which allows for precise quantification and tracing in scientific studies. This makes it a valuable tool in research involving glutathione metabolism and detoxification pathways .
特性
分子式 |
C12H17Cl2N3O6S |
|---|---|
分子量 |
405.2 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1/i4+1,10+1,16+1 |
InChIキー |
IXARYIJEQUJTIZ-BOSIMJCUSA-N |
異性体SMILES |
C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)

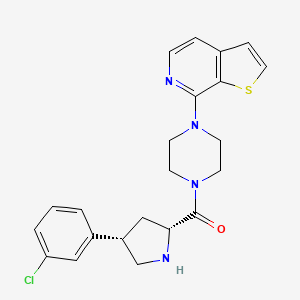

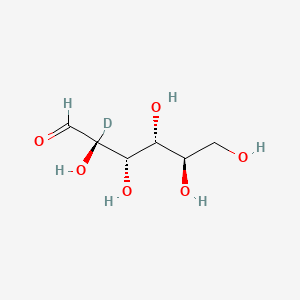

![5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)

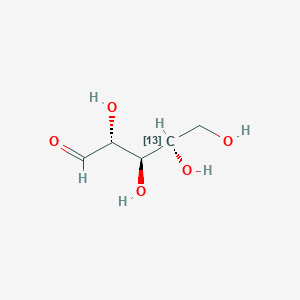
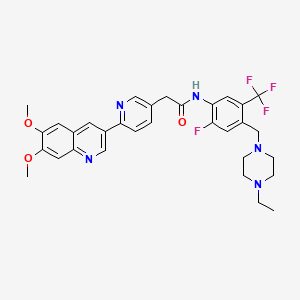
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
